molecular formula At B1237555 Astatine-211 CAS No. 15755-39-2

Astatine-211

Numéro de catalogue: B1237555
Numéro CAS: 15755-39-2
Poids moléculaire: 210.9875 g/mol
Clé InChI: RYXHOMYVWAEKHL-OUBTZVSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Astatine-211 (²¹¹At) is a high-purity alpha-particle emitting radionuclide that is increasingly recognized as a leading candidate for Targeted Alpha Therapy (TAT) in oncology research . With a half-life of 7.2 hours, it offers an optimal balance for multi-step radiochemistry, pharmacokinetic studies, and practical logistics, including shipment to research facilities . Its decay scheme results in the emission of a single, highly cytotoxic alpha particle per decay, which causes irreparable DNA double-strand breaks in targeted cells due to its high linear energy transfer (LET) . The short path length of 50-100 μm confines the destructive energy to a few cell diameters, effectively sparing surrounding healthy tissues . These properties make ²¹¹At particularly suited for eradicating minimal residual disease, micrometastases, and malignancies in close proximity to critical organs. Production and Supply: this compound is produced in a cyclotron via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction, using naturally monoisotopic and abundant bismuth as the target material, enabling a scalable and cost-effective supply chain . Advanced purification methods, including automated wet chemistry and distillation, ensure the delivery of a reagent with high radiochemical purity and low levels of problematic isotopic impurities like ²¹⁰At . Research Applications and Clinical Status: The versatile chemistry of astatine allows for its covalent bonding to a wide array of targeting vectors, from large monoclonal antibodies to small molecules and peptides, without the need for a chelator . Early clinical trials have demonstrated the feasibility and safety of ²¹¹At-labeled agents, such as ²¹¹At-ch81C6 for recurrent glioma and ²¹¹At-MX35 F(ab')2 for ovarian cancer, administered via locoregional methods . Ongoing research focuses on developing novel labeling strategies to improve in vivo stability and exploring new ²¹¹At-compounds for a broader range of cancers . This product is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic use.

Propriétés

Numéro CAS

15755-39-2

Formule moléculaire

At

Poids moléculaire

210.9875 g/mol

Nom IUPAC

astatine-211

InChI

InChI=1S/At/i1+1

Clé InChI

RYXHOMYVWAEKHL-OUBTZVSYSA-N

SMILES

[At]

SMILES isomérique

[211At]

SMILES canonique

[At]

Synonymes

211At radioisotope
Astatine-211
At-211 radioisotope

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Astatine-211 vs. Bismuth-213

Bismuth-213 (²¹³Bi), another alpha emitter, is generator-produced from actinium-225 (²²⁵Ac) and has a shorter half-life (45.6 minutes).

Parameter This compound Bismuth-213
Decay Mode Alpha (100%) Alpha (97.8%), Beta (2.2%)
Half-Life 7.2 hours 45.6 minutes
Production Cyclotron (Bi-209 target) Generator (Ac-225 decay)
Therapeutic Use Micrometastases, solid tumors Leukemias, disseminated cancers
Advantages Longer half-life for logistics Rapid decay minimizes exposure
Limitations Complex chemistry Hepatic toxicity observed

Key Findings :

  • In preclinical studies, ²¹¹At and ²¹³Bi showed comparable survival rates in mice (65% vs. 70% at 150 days). However, ²¹³Bi caused long-term hepatic toxicity (elevated ASAT/ALAT enzymes), attributed to antibody uptake differences .
  • ²¹¹At’s longer half-life allows broader therapeutic window, while ²¹³Bi’s rapid decay suits acute applications .

This compound vs. Iodine-131

Iodine-131 (¹³¹I), a beta emitter, is a cornerstone in thyroid cancer therapy but faces resistance in recurrent cases.

Parameter This compound Iodine-131
Decay Mode Alpha (100%) Beta (100%)
Half-Life 7.2 hours 8.02 days
Emission Range <100 µm 0.8–2 mm
Therapeutic Use Radioiodine-resistant cancers Differentiated thyroid cancer
Advantages High LET, minimal collateral damage Established clinical use
Limitations Limited availability Lower efficacy in resistant cases

Key Findings :

  • ²¹¹At accumulates in thyroid tissue similarly to ¹³¹I due to shared halogen properties .
  • Preclinical studies of ²¹¹At-labeled meta-astatobenzylguanidine (²¹¹At-MABG) demonstrated superior cytotoxicity over ¹³¹I-MIBG, with alpha particles delivering 5× higher relative biological effectiveness (RBE) .

This compound vs. Other Alpha Emitters

Actinium-225 (²²⁵Ac) , Thorium-227 (²²⁷Th) , and Radium-223 (²²³Ra) are emerging TAT isotopes:

Isotope Half-Life Production Key Use Challenges
This compound 7.2 hours Cyclotron Micrometastases Short half-life, chemistry
Actinium-225 10 days Generator (²²⁵U/²²⁹Th) Prostate, ovarian cancers Daughter nuclide toxicity
Radium-223 11.4 days Reactor Bone metastases Limited targeting specificity

Key Findings :

  • ²¹¹At’s 100% alpha emission and simpler production route (vs. ²²⁵Ac/²²⁷Th) make it favorable for targeted applications .
  • Unlike ²²³Ra, ²¹¹At can be conjugated to antibodies for tumor-specific delivery .

Research Findings and Clinical Progress

  • Ovarian Cancer : ²¹¹At-labeled antibody MOv18 achieved 65% long-term survival in mice with minimal toxicity, prompting Phase I trials .
  • Thyroid Cancer : Osaka University’s ²¹¹At ionic compound showed efficacy in radioiodine-resistant cases, with Phase I trials underway .
  • Prostate Cancer : Preclinical studies demonstrated tumor shrinkage using ²¹¹At-labeled antibodies .

Méthodes De Préparation

Nuclear Reaction and Beam Energy Optimization

211At^{211}\text{At} is primarily produced via the 209Bi(α,2n)211At^{209}\text{Bi}(\alpha, 2n)^{211}\text{At} reaction using alpha-particle beams at 28–29 MeV. Lower energies (<25 MeV) risk co-producing 210At^{210}\text{At}, which decays to the long-lived 210Po^{210}\text{Po} (138.4 days), a significant radiotoxic contaminant. Beam energy optimization ensures 95% radionuclidic purity for 211At^{211}\text{At}, with yields of 41 MBq/µA·h reported for internal targets.

Solid vs. Liquid Bismuth Targets

Traditional solid bismuth targets involve vapor deposition onto aluminum backings, but melting points (271°C for Bi, 302°C for At) limit heat dissipation under high beam currents. Liquid bismuth targets, circulating molten Bi through a windowless loop, enable sustained 1 mA beam currents without structural failure. Computational models predict 10–15% higher 211At^{211}\text{At} yields with liquid targets due to improved thermal management.

Dry Distillation Method

Process Parameters and Yield

Dry distillation remains the most widely used separation technique. Irradiated bismuth targets are heated to 650–900°C in a quartz column under nitrogen/oxygen gas flow, volatilizing 211At^{211}\text{At} while retaining Bi and Po. The evaporated astatine is trapped in a Teflon tube cooled to 0°C and dissolved in 100 µL of pure water. Initial separation yields vary from 35%–70%, but repeated dissolution recovers 65%–80%.

Table 1: Dry Distillation Performance Metrics

ParameterValueSource
Heating Temperature650–900°C
Carrier Gas Moisture0.5–2.0 mL/min
Separation Yield65%–80% (after dissolution)
Trapping Time20–30 minutes

Role of Moisture in Dissolution Efficiency

Moisture in the carrier gas enhances 211At^{211}\text{At} dissolution by forming hydrophilic species (e.g., AtO\text{AtO}^-). Experiments show a direct correlation between moisture content (0.5–2.0 mL/min) and dissolution yield, with >70% recovery achieved at higher humidity. Excessive moisture, however, risks oxidizing astatine to volatile forms, necessitating precise control.

Liquid Extraction and Chromatographic Purification

Nitric Acid Extraction

Liquid extraction involves dissolving irradiated bismuth in concentrated nitric acid, selectively partitioning 211At^{211}\text{At} into organic solvents like chloroform. However, chloroform eluates require careful evaporation to avoid astatine volatilization, particularly at high absorbed doses (>50 kGy).

Ketone-Based Chromatography

A breakthrough method developed at Texas A&M University uses porous beads functionalized with hydrophobic ketones. When a nitric acid solution of dissolved bismuth is passed through the column, 211At^{211}\text{At} binds to ketones, while Bi3+^{3+} flows through. Purification is completed in 10–20 minutes with >95% recovery, eliminating multi-hour distillation steps.

Table 2: Comparison of Purification Methods

MethodTimeYieldPurity
Dry Distillation20–30 min65%–80%95%
Ketone Chromatography10–20 min>95%99%
Nitric Acid Extraction60–90 min70%–85%90%

Challenges in Production

Radionuclidic Purity

Minimizing 210At^{210}\text{At} production requires strict beam energy control (28–29 MeV). Impurities as low as 0.1% 210At^{210}\text{At} can lead to hazardous 210Po^{210}\text{Po} accumulation in patients .

Q & A

Advanced Purification Techniques

Q: What methodologies optimize the purification of astatine-211 from bismuth targets to address its short half-life (7.2 hours) in preclinical studies? A: Texas A&M researchers developed a rapid chromatography-based separation method using hydrophobic ketone-functionalized beads. Bismuth-209 targets are dissolved in nitric acid, and the solution is passed through a column where this compound selectively binds to ketones. This reduces purification time to 10–20 minutes, minimizing isotopic decay losses . Key steps include:

  • Target dissolution : Use concentrated nitric acid to dissolve irradiated bismuth.
  • Column setup : Employ ketone-coated beads to exploit astatine’s unique affinity for hydrophobic ketones.
  • Elution : Collect purified this compound while allowing bismuth to pass through.
    This method improves yield by >30% compared to traditional distillation .

Production Scalability Challenges

Q: What infrastructure limitations hinder large-scale this compound production for multi-institutional trials? A: this compound requires high-energy (>28 MeV) cyclotrons for bismuth-209(α,2n) reactions, which are scarce globally. Facilities like UC Davis’ Crocker Lab use specialized alpha-particle beams, but scalability is limited by:

  • Targetry constraints : Bismuth target thickness and cooling systems to manage beam-induced heat.
  • Post-production processing : Lack of automated systems for astatine recovery and chemical conversion .
    Recent DOE-funded initiatives aim to standardize production protocols and expand the University Isotope Network .

Experimental Design for Targeted Alpha Therapy

Q: How can researchers design robust in vivo studies to evaluate this compound-labeled antibodies while controlling for isotopic decay? A: Key considerations include:

  • Timing : Administer doses within 1–2 half-lives post-purification to ensure activity.
  • Dosimetry : Calculate absorbed doses using Monte Carlo simulations, accounting for astatine’s alpha range (<100 µm) and daughter nuclide contributions (e.g., polonium-211) .
  • Control groups : Compare against non-targeted astatine conjugates to isolate tumor-specific effects.
    Fred Hutchinson Cancer Center’s trials for blood cancers used anti-PSCA A11 minibodies, demonstrating tumor-to-background ratios >10:1 .

Radiochemical Yield Optimization

Q: What strategies improve radiochemical yields during this compound labeling of biomolecules? A:

  • Pre-activation : Use oxidizing agents (e.g., chloramine-T) to convert astatine to At(I) for electrophilic substitution.
  • pH control : Maintain pH 5–6 to stabilize At(I) and minimize colloid formation.
  • Purification : Remove unreacted astatine via size-exclusion chromatography or centrifugal filters .
    The University of Washington reported >85% labeling efficiency for antibodies using these methods .

Addressing Data Contradictions in Biological Distribution

Q: How can conflicting data on this compound’s thyroid uptake be resolved in preclinical studies? A: Discrepancies arise from:

  • Species variability : Rats show higher thyroid uptake than primates due to differences in sodium-iodide symporter expression .
  • Dosing protocols : Co-administering potassium perchlorate (a thyroid blocker) reduces non-specific uptake.
  • Analytical methods : Use gamma spectroscopy (via astatine’s 687 keV gamma emission) for precise quantification .

Mitigating Isotopic Impurities

Q: What analytical techniques detect and quantify astatine-210 contamination in this compound batches? A:

  • Gamma spectroscopy : Identify astatine-210’s 1.2 MeV gamma peak.
  • Half-life verification : Monitor decay curves over 24+ hours; astatine-210 has a 8.1-hour half-life vs. 7.2 hours for At-211.
  • Mass spectrometry : Use ICP-MS to trace bismuth impurities from target dissolution .

Comparative Efficacy with Other Alpha Emitters

Q: What preclinical models validate this compound’s superiority over bismuth-213 in targeted alpha therapy? A: Studies in leukemia xenografts showed:

  • Higher linear energy transfer (LET) : this compound’s 6.9 MeV alpha vs. bismuth-213’s 8.4 MeV, but At-211’s decay chain lacks toxic daughters (e.g., bismuth-213 decays to thallium-209) .
  • Longer retention : At-211 conjugates exhibit 2–3x longer tumor residency due to stable chemical bonding vs. bismuth’s rapid dissociation .

Infrastructure for Multi-Center Trials

Q: What collaborative frameworks enable this compound distribution for translational research? A: The DOE’s National Isotope Development Center coordinates:

  • Regional cyclotron hubs : Facilities like Texas A&M supply non-GMP this compound (0.5–2 mCi/batch) via overnight shipping .
  • Standardized protocols : Shared SOPs for quality control (e.g., radionuclidic purity >99%) .

Pretargeting Strategies

Q: How do pretargeting systems (e.g., Diels-Alder click chemistry) enhance this compound’s therapeutic index? A: Pretargeting separates antibody delivery (e.g., anti-CEA) from astatine administration, reducing off-target exposure. Steps:

Inject antibody-trans-cyclooctene (TCO) conjugate.

After 24–72 hours, administer this compound-tetrazine.

Rapid in vivo click reaction localizes astatine at tumor sites.
This method improved survival in colorectal cancer models by 40% vs. direct labeling .

Handling Short Half-Life in Clinical Protocols

Q: What logistical solutions address this compound’s 7.2-hour half-life in first-in-human trials? A:

  • On-site cyclotrons : Co-locate production and clinical facilities (e.g., Fred Hutchinson Cancer Center).
  • Real-time dosimetry : Adjust patient doses based on real-time decay calculations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.